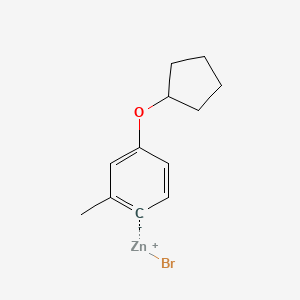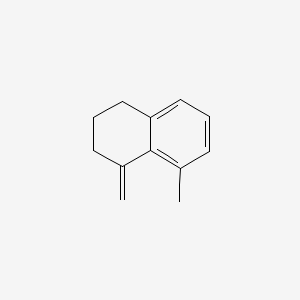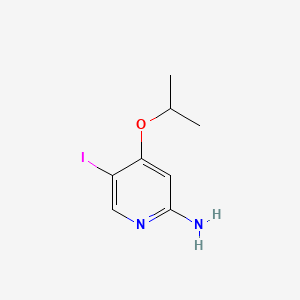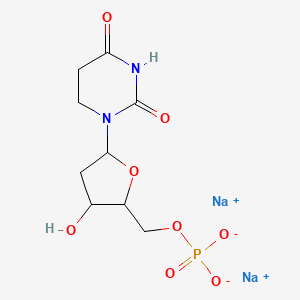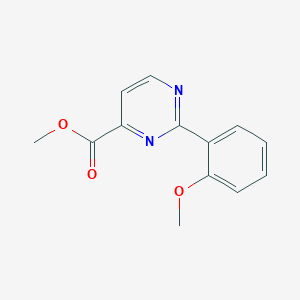
Methyl 2-(2-methoxyphenyl)pyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-methoxyphenyl)pyrimidine-4-carboxylate is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methoxyphenyl)pyrimidine-4-carboxylate typically involves the reaction of 2-methoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form 2-(2-methoxyphenyl)pyrimidine-4-carboxylate. This intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2-methoxyphenyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-hydroxyphenyl)pyrimidine-4-carboxylate.
Reduction: Formation of partially or fully reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-methoxyphenyl)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neuroprotective and anti-inflammatory agents.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-(2-methoxyphenyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-chloropyrimidine-4-carboxylate
- Ethyl 4-methyl-6-oxo-2-phenyl-5,6-dihydropyridine-3-carboxylate
- 2-Methoxyphenyl isocyanate
Uniqueness
Methyl 2-(2-methoxyphenyl)pyrimidine-4-carboxylate is unique due to the presence of the methoxyphenyl group, which can enhance its biological activity and chemical reactivity compared to other pyrimidine derivatives. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C13H12N2O3 |
|---|---|
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
methyl 2-(2-methoxyphenyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H12N2O3/c1-17-11-6-4-3-5-9(11)12-14-8-7-10(15-12)13(16)18-2/h3-8H,1-2H3 |
InChI-Schlüssel |
NSHJVDCFYQXXOA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=NC=CC(=N2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


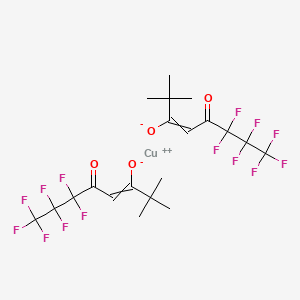
![8-Methoxy-3-(2-(piperidin-1-yl)ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14887846.png)
![(3-(2-Methoxyethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(phenyl)methanone](/img/structure/B14887847.png)
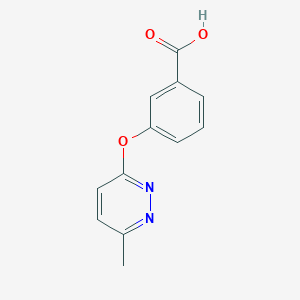
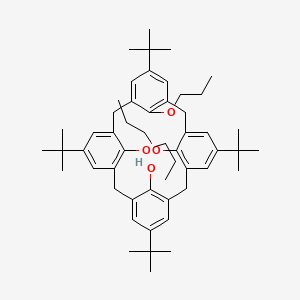

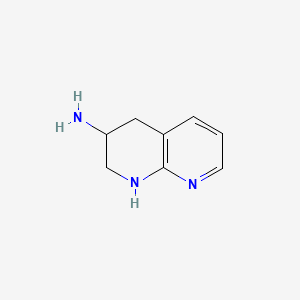

![[3-(2,5-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887882.png)
![[3-Amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid](/img/structure/B14887888.png)
